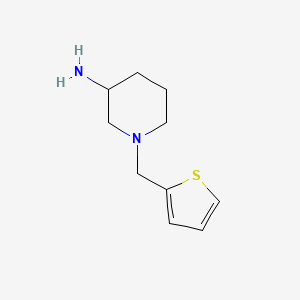

1-(Thiophen-2-ylmethyl)piperidin-3-amine

Description

Contextualization within Modern Medicinal Chemistry and Drug Discovery

Modern medicinal chemistry thrives on the design and synthesis of molecules that can interact specifically with biological targets to elicit a therapeutic effect. The process of drug discovery has evolved from serendipitous findings to a more rational, target-based approach. In this paradigm, the synthesis of compound libraries for high-throughput screening and the strategic design of molecules based on known pharmacophores are crucial. The structure of 1-(Thiophen-2-ylmethyl)piperidin-3-amine, which combines a saturated heterocycle with an aromatic, sulfur-containing ring, makes it a prime candidate for inclusion in screening libraries aimed at a wide array of biological targets.

Significance of Piperidine (B6355638) and Thiophene (B33073) Scaffolds in Pharmaceutical Development

Both piperidine and thiophene moieties are considered "privileged structures" in medicinal chemistry due to their frequent appearance in approved pharmaceutical agents.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental scaffold in a multitude of drugs. Its saturated and three-dimensional nature allows for precise spatial orientation of substituents, which is critical for effective binding to biological targets. The nitrogen atom can act as a basic center, influencing the compound's pharmacokinetic properties such as solubility and membrane permeability.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of drug design. It is often used as a bioisosteric replacement for a phenyl ring. nih.gov This substitution can lead to improved physicochemical properties, enhanced metabolic stability, and a different binding affinity for the target receptor. nih.gov The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further influencing drug-receptor interactions. nih.gov

The combination of these two scaffolds in this compound creates a hybrid molecule with the potential for novel biological activities, leveraging the advantageous properties of both components.

Rationale for Investigating this compound and its Analogues

The rationale for synthesizing and investigating this compound and its analogues is multifaceted. Firstly, the combination of the piperidine and thiophene rings offers a unique three-dimensional structure that can explore chemical space not accessible by simpler molecules. The primary amine group on the piperidine ring provides a key point for interaction with biological targets or for further chemical modification to create a library of related compounds.

Secondly, the thiophene moiety, as a bioisostere of a phenyl group, allows for the exploration of structure-activity relationships (SAR). nih.gov By comparing the biological activity of this compound with its phenyl analogue, researchers can gain insights into the importance of the heteroatom and the electronic properties of the aromatic ring for target binding.

Finally, the investigation of such hybrid molecules is driven by the search for novel intellectual property. The creation of new chemical entities with distinct structures and unexpected biological activities is a primary goal of pharmaceutical research.

Overview of Research Trajectories for Novel Chemical Entities

The journey of a novel chemical entity like this compound from initial synthesis to a potential drug candidate follows a well-defined, albeit challenging, path. This trajectory typically involves several key stages:

Synthesis and Characterization: The initial step involves the chemical synthesis of the molecule and its analogues, followed by thorough characterization to confirm their structure and purity.

In Vitro Screening: The compounds are then tested against a panel of biological targets (e.g., enzymes, receptors) in in vitro assays to identify any potential biological activity.

Hit-to-Lead Optimization: If a compound shows promising activity (a "hit"), medicinal chemists will synthesize a series of analogues to improve its potency, selectivity, and drug-like properties. This process aims to identify a "lead" compound with a more optimized profile.

In Vivo Studies: Lead compounds are then evaluated in animal models of disease to assess their efficacy and pharmacokinetic properties in a living organism.

While specific research findings for this compound are not extensively documented in publicly accessible literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. The following table provides an illustrative overview of the types of biological activities observed in derivatives containing thiophene and piperidine scaffolds, which would form the basis for the initial investigation of this specific compound.

| Biological Target/Activity | Example of Thiophene-Piperidine Derivative Class | Potential Therapeutic Area |

| Dopamine D2 Receptor | Thienyl-piperidine derivatives | Antipsychotic |

| Serotonin 5-HT1A Receptor | Arylpiperazines with thiophene moieties | Anxiolytic, Antidepressant |

| Histamine (B1213489) H1 Receptor | Piperidine-substituted thienopyridines | Antihistamine |

| Muscarinic M1 Receptor | Thienyl-piperidine amides | Cognitive Disorders |

| Enzyme Inhibition (e.g., Kinases) | Substituted thienyl-piperidines | Oncology, Inflammatory Diseases |

This table is illustrative and based on the general activities of the scaffold combination, not on specific published data for this compound.

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c11-9-3-1-5-12(7-9)8-10-4-2-6-13-10/h2,4,6,9H,1,3,5,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTGZMSIPDXPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Thiophen 2 Ylmethyl Piperidin 3 Amine

Established Synthetic Routes for 1-(Thiophen-2-ylmethyl)piperidin-3-amine

The construction of the this compound molecule involves the formation of a crucial carbon-nitrogen bond between the thiophene-2-ylmethyl group and the piperidine (B6355638) ring's nitrogen atom. Established methods for achieving this linkage typically rely on direct amine formation strategies, most notably reductive amination, or more complex multi-step sequences that build the molecule from functionalized precursors.

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds and represents a primary strategy for synthesizing the target compound. organic-chemistry.org This reaction involves two key steps: the initial reaction between an amine and a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. pearson.com

A direct and efficient route to this compound is the reductive amination of piperidin-3-amine (B1201142) with thiophene-2-carbaldehyde. In this process, the primary amine of the piperidine ring attacks the carbonyl carbon of the aldehyde to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the final secondary amine product.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. organic-chemistry.orgpearson.com Sodium triacetoxyborohydride is often preferred due to its mild nature and high selectivity for reducing the iminium ion over the starting aldehyde. The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).

Table 1: Proposed Reductive Amination Scheme

| Starting Material 1 | Starting Material 2 | Key Reagents | Product |

|---|

This approach is advantageous due to its operational simplicity and the commercial availability of the starting materials.

Multi-step syntheses offer greater flexibility and control, particularly when specific stereochemistry is desired or when direct routes are inefficient. syrris.jp Such strategies involve the use of protecting groups and the sequential construction of the molecule.

A plausible multi-step route begins with a protected form of piperidin-3-amine, such as tert-butyl (piperidin-3-yl)carbamate. The secondary amine of the piperidine ring is then subjected to reductive amination with thiophene-2-carbaldehyde, as described previously. The use of a protecting group on the 3-amino moiety prevents undesired side reactions at this site. Following the successful attachment of the thiophen-2-ylmethyl group to the piperidine nitrogen, the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the primary amine at the C-3 position, yielding the final product.

This method, while longer, allows for the purification of intermediates and can be adapted for the synthesis of analogues by modifying the starting materials or the sequence of reactions.

Novel and Optimized Synthetic Pathways for Enhanced Yield and Purity

Modern synthetic chemistry continually seeks to improve efficiency, yield, and purity while minimizing waste. nih.gov For the synthesis of this compound, novel approaches could focus on one-pot procedures or the use of advanced catalytic systems.

One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, can significantly streamline the synthesis. researchgate.netnih.gov For instance, a one-pot sequence could combine the formation of a piperidine precursor with the subsequent reductive amination step. Furthermore, the use of flow chemistry, where reagents are pumped through reactors containing immobilized catalysts or reagents, offers precise control over reaction conditions and can lead to higher yields and purity while facilitating scale-up. syrris.jp

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The C-3 position of the piperidine ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-1-(Thiophen-2-ylmethyl)piperidin-3-amine. The stereoselective synthesis of these individual enantiomers is critical, as different stereoisomers of a molecule often exhibit distinct biological activities. google.com

Several strategies can be employed to achieve stereoselectivity:

Chiral Starting Materials: The most straightforward approach is to begin the synthesis with an enantiomerically pure starting material, such as (R)-piperidin-3-amine or (S)-piperidin-3-amine. Carrying these resolved precursors through the synthetic sequence (e.g., via reductive amination) would yield the corresponding pure enantiomer of the final product.

Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction stereoselectively. nih.gov After the key stereocenter is set, the auxiliary is removed to give the desired enantiomerically enriched product.

Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in a reaction involving a prochiral substrate. whiterose.ac.uk For example, an asymmetric reductive amination could be developed using a chiral catalyst and a suitable reducing agent to produce one enantiomer preferentially.

Diastereomeric Resolution: If a racemic mixture is synthesized, it can be reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by methods like crystallization or chromatography. nih.gov Subsequent removal of the resolving agent from each separated diastereomer affords the individual enantiomers.

Chemical Modifications and Derivatization of this compound

The presence of a primary amine at the C-3 position makes this compound an excellent scaffold for further chemical modification. This functional group can be readily converted into a variety of other functionalities, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Amidation: The primary amine can be acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine). Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation directly from a carboxylic acid. nih.gov This reaction allows for the introduction of a wide array of substituents.

Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. This can be accomplished through reaction with alkyl halides, though this method can sometimes lead to over-alkylation. A more controlled method is reductive amination with another aldehyde or ketone, which cleanly yields the mono-alkylated product. nih.govmdpi.com This modification can alter the basicity and lipophilicity of the molecule.

Sulfonylation: Reaction of the primary amine with a sulfonyl chloride (e.g., toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields a sulfonamide. chemicalregister.com Sulfonamides are important functional groups in medicinal chemistry, known for their ability to act as hydrogen bond donors and acceptors. researchgate.net

Table 2: Summary of Derivatization Reactions

| Reaction Type | Reagent Class | Functional Group Formed |

|---|---|---|

| Amidation | Acyl Halides, Carboxylic Acids | Amide |

| Alkylation | Alkyl Halides, Aldehydes/Ketones | Secondary/Tertiary Amine |

These derivatization strategies highlight the versatility of this compound as a building block for creating diverse chemical entities.

Thiophene (B33073) Ring Substitutions and Heteroaryl Modifications

The thiophene ring in this compound is susceptible to various chemical modifications, primarily through electrophilic aromatic substitution. wikipedia.orgstudysmarter.co.uk The electron-rich nature of the thiophene ring makes it more reactive than benzene (B151609) in such reactions. nih.gov Substitutions typically occur at the C5 position, which is para to the methylene (B1212753) linker, and to a lesser extent at the C4 position.

Electrophilic Aromatic Substitution:

Halogenation: The thiophene moiety can be readily halogenated. For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) would likely yield the 5-bromo-2-((3-aminopiperidin-1-yl)methyl)thiophene derivative. The reaction conditions can be controlled to favor mono-substitution. wikipedia.orgrsc.org

Nitration and Sulfonation: While possible, nitration and sulfonation of the thiophene ring require careful control of reaction conditions to avoid degradation of the starting material.

Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups onto the thiophene ring, further expanding the chemical diversity of the derivatives. wikipedia.org

Metal-Mediated Cross-Coupling Reactions:

For more complex modifications, the thiophene ring can be first halogenated and then subjected to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups.

Lithiation:

An alternative approach to functionalization is the direct lithiation of the thiophene ring at the C5 position using a strong base like n-butyllithium, followed by quenching with an electrophile. wikipedia.org This method allows for the introduction of various functional groups, such as carboxyl, carbonyl, or silyl (B83357) groups.

| Reaction Type | Reagents and Conditions | Potential Product |

| Bromination | N-Bromosuccinimide (NBS), THF | 5-Bromo-2-((3-aminopiperidin-1-yl)methyl)thiophene |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 5-Acetyl-2-((3-aminopiperidin-1-yl)methyl)thiophene |

| Lithiation and Carboxylation | 1. n-BuLi, THF, -78 °C; 2. CO₂ | 5-((3-Aminopiperidin-1-yl)methyl)thiophene-2-carboxylic acid |

Interactive Data Table: Thiophene Ring Substitutions

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), THF | 5-Bromo-2-((3-aminopiperidin-1-yl)methyl)thiophene |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 5-Acetyl-2-((3-aminopiperidin-1-yl)methyl)thiophene |

| Lithiation and Carboxylation | 1. n-BuLi, THF, -78 °C; 2. CO₂ | 5-((3-Aminopiperidin-1-yl)methyl)thiophene-2-carboxylic acid |

Piperidine Ring Derivatizations and Conformational Control

The piperidine ring and its exocyclic amino group offer numerous opportunities for derivatization, which can be used to fine-tune the molecule's properties and control its conformation.

Derivatization of the 3-Amino Group:

The primary amino group at the 3-position of the piperidine ring is a key site for modification.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. For example, reaction with benzoyl chloride would yield N-(1-(thiophen-2-ylmethyl)piperidin-3-yl)benzamide. google.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would produce the corresponding sulfonamides.

Alkylation: The amino group can be alkylated, although care must be taken to control the degree of alkylation to avoid the formation of quaternary ammonium (B1175870) salts. Reductive amination with aldehydes or ketones is a common method for mono-alkylation. masterorganicchemistry.com

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

Derivatization of the Piperidine Ring:

Direct modification of the piperidine ring itself is more challenging but can be achieved through various synthetic strategies. Introducing substituents on the piperidine ring can have a significant impact on its conformational preference. The piperidine ring exists in a chair conformation, and substituents can occupy either an axial or equatorial position. nih.govd-nb.info

Introduction of Substituents: Synthetic routes starting from substituted piperidine precursors can be employed to introduce alkyl, aryl, or functional groups at various positions on the ring. rsc.org

Conformational Control: The conformational equilibrium between the axial and equatorial conformers of the 3-amino group can be influenced by the nature and position of other substituents on the piperidine ring. researchgate.netresearchgate.net For example, the introduction of a bulky substituent at the 4-position would likely favor an equatorial orientation of the 3-amino group to minimize steric interactions. The presence of polar substituents can also influence the conformation through electrostatic interactions. nih.gov Computational studies and NMR spectroscopy are valuable tools for analyzing the conformational preferences of substituted piperidines. d-nb.inforesearchgate.net

| Reaction Type | Reagents and Conditions | Potential Product |

| Acylation | Benzoyl chloride, Triethylamine, CH₂Cl₂ | N-(1-(Thiophen-2-ylmethyl)piperidin-3-yl)benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine (B92270) | N-(1-(Thiophen-2-ylmethyl)piperidin-3-yl)-4-methylbenzenesulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-1-(thiophen-2-ylmethyl)piperidin-3-amine |

| Urea Formation | Phenyl isocyanate, CH₂Cl₂ | 1-Phenyl-3-(1-(thiophen-2-ylmethyl)piperidin-3-yl)urea |

Interactive Data Table: Piperidine Ring Derivatizations

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Acylation | Benzoyl chloride, Triethylamine, CH₂Cl₂ | N-(1-(Thiophen-2-ylmethyl)piperidin-3-yl)benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-(1-(Thiophen-2-ylmethyl)piperidin-3-yl)-4-methylbenzenesulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-1-(thiophen-2-ylmethyl)piperidin-3-amine |

| Urea Formation | Phenyl isocyanate, CH₂Cl₂ | 1-Phenyl-3-(1-(thiophen-2-ylmethyl)piperidin-3-yl)urea |

Structure Activity Relationship Sar Investigations of 1 Thiophen 2 Ylmethyl Piperidin 3 Amine Analogues

Design Principles for Systematic SAR Studies

Another key design principle is bioisosteric replacement, where a functional group is substituted with another group that has similar physical or chemical properties, with the aim of enhancing the desired biological or physical properties of a compound without making significant changes to its chemical structure. nih.govresearchgate.net For instance, the thiophene (B33073) ring itself is often considered a bioisostere of a phenyl ring, offering a different electronic distribution and potential for hydrogen bonding through its sulfur atom. nih.gov Similarly, the piperidine (B6355638) ring can be considered a potential bioisostere of the piperazine (B1678402) ring. nih.gov

Pharmacophore modeling is also a crucial tool in the design of SAR studies. nih.govresearchgate.net By identifying the essential spatial arrangement of functional groups (the pharmacophore) required for biological activity, researchers can design novel analogues that retain these key features while exploring different chemical spaces. This approach helps in focusing synthetic efforts on compounds that are most likely to be active.

Systematic SAR studies often involve the creation of a matrix of analogues, where modifications are made to different parts of the molecule in a combinatorial fashion. For example, a series of analogues could be synthesized with various substituents on the thiophene ring, combined with different substitution patterns on the piperidine ring. This allows for the comprehensive exploration of the chemical space around the lead compound and the identification of key structural features that govern its activity.

Impact of Thiophene Moiety Modifications on Biological Activity Profiles

The thiophene moiety is a common scaffold in medicinal chemistry, and its modification can have a profound impact on the biological activity of the parent compound. mdpi.com The electronic properties and substitution pattern of the thiophene ring can influence its interaction with biological targets.

One common modification is the introduction of substituents at various positions on the thiophene ring. For example, the addition of electron-withdrawing or electron-donating groups can alter the electron density of the ring system, which in turn can affect its binding affinity to a target protein. The aromaticity and planarity of the thiophene ring are known to enhance receptor binding, and functionalization can improve selectivity and potency. mdpi.com

Bioisosteric replacement of the thiophene ring with other aromatic or heteroaromatic systems is another strategy to probe its importance. Replacing the thiophene with a phenyl, furan (B31954), or pyridine (B92270) ring can help to determine if the sulfur atom of the thiophene is involved in a critical interaction with the target. Studies on thiophene bioisosteres of potent GluN2B ligands have shown that the replacement of a benzene (B151609) ring with a thiophene ring is well-tolerated and can even lead to increased affinity for the target receptor. nih.gov

The following table illustrates hypothetical SAR data for modifications on the thiophene moiety of a related series of compounds, showcasing how different substituents might influence biological activity.

| Compound | Thiophene Substituent (R) | Biological Activity (IC₅₀, nM) |

| Analogue 1 | H | 150 |

| Analogue 2 | 5-Chloro | 75 |

| Analogue 3 | 5-Methyl | 120 |

| Analogue 4 | 5-Nitro | 250 |

| Analogue 5 | 4-Bromo | 90 |

This data is illustrative and based on general principles of SAR for thiophene-containing compounds.

Influence of Piperidine Ring Substituents on Target Interaction

The piperidine ring is a versatile scaffold in drug discovery, and its substitution pattern can significantly influence the pharmacological properties of a molecule. researchgate.net Substituents on the piperidine ring can affect the compound's conformation, basicity, and ability to form interactions with the target protein.

The position and nature of substituents on the piperidine ring are crucial. For the 1-(thiophen-2-ylmethyl)piperidin-3-amine scaffold, the 3-amino group is a key feature. Modifications to this amine, such as alkylation or acylation, would directly impact its hydrogen bonding capacity and basicity, which are often critical for receptor interaction.

Substituents at other positions on the piperidine ring (e.g., 2, 4, 5, or 6) can also modulate activity. For example, the introduction of a methyl group can have stereochemical implications and may provide additional hydrophobic interactions with the target. The presence of polar groups, such as hydroxyl or carboxyl groups, could introduce new hydrogen bonding opportunities.

Below is a table of hypothetical SAR data for piperidine ring modifications in a related class of compounds, demonstrating the effect of substitution on activity.

| Compound | Piperidine Substituent (R') | Biological Activity (IC₅₀, nM) |

| Analogue 6 | 3-NH₂ (unsubstituted) | 150 |

| Analogue 7 | 3-NHCH₃ | 100 |

| Analogue 8 | 3-N(CH₃)₂ | 300 |

| Analogue 9 | 4-Hydroxy | 125 |

| Analogue 10 | 4-Methyl | 180 |

This data is illustrative and based on general principles of SAR for piperidine-containing compounds.

Role of the Linker Region (Methylene Bridge) in Molecular Recognition

Length of the Linker: Increasing or decreasing the length of the linker can alter the distance between the thiophene and piperidine pharmacophores. This can affect the ability of the molecule to simultaneously engage with different binding pockets or subsites within a receptor. For many bioactive compounds, there is an optimal linker length for maximal activity.

Flexibility of the Linker: The single methylene (B1212753) bridge in this compound provides a degree of rotational freedom. Introducing more rigid linkers, such as a double bond or incorporating the linker into a ring system, can restrict the conformational flexibility of the molecule. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary orientation for binding.

Composition of the Linker: Replacing the methylene group with other functionalities can also modulate activity. For instance, introducing a carbonyl group could introduce a hydrogen bond acceptor, while an ether or amine linkage would alter the electronic properties and flexibility of the linker.

The following table presents hypothetical data on how linker modifications in analogous compounds might affect biological activity.

| Compound | Linker (X) | Biological Activity (IC₅₀, nM) |

| Analogue 11 | -CH₂- | 150 |

| Analogue 12 | -(CH₂)₂- | 400 |

| Analogue 13 | -CH=CH- (trans) | 250 |

| Analogue 14 | -C(=O)- | 500 |

| Analogue 15 | -O-CH₂- | 350 |

This data is illustrative and based on general principles of SAR for linked heterocyclic systems.

Stereochemical Effects on Binding Affinity and Selectivity

Stereochemistry is a critical factor in the interaction of small molecules with chiral biological targets such as proteins and nucleic acids. For analogues of this compound, the presence of stereocenters can lead to different stereoisomers (enantiomers and diastereomers) that may exhibit significantly different biological activities.

The piperidine ring in this compound has a stereocenter at the 3-position. The (R)- and (S)-enantiomers of this compound will have different three-dimensional arrangements of the amino group relative to the rest of the molecule. It is common for one enantiomer to have a much higher affinity for the target receptor than the other, as it can form more favorable interactions with the chiral binding site.

The introduction of additional substituents on the piperidine or thiophene rings can create new stereocenters, leading to the formation of diastereomers. Diastereomers have different physical and chemical properties and can exhibit distinct pharmacological profiles. For example, the relative orientation of two substituents on the piperidine ring (cis vs. trans) can dramatically affect the molecule's ability to bind to its target.

The study of stereochemical effects is a crucial part of SAR investigations, as it can lead to the identification of the eutomer (the more active stereoisomer), which can then be developed as a single-isomer drug with potentially higher potency and a better side-effect profile.

An illustrative table showing the impact of stereochemistry on the activity of a related compound is provided below.

| Compound | Stereochemistry | Binding Affinity (Kᵢ, nM) |

| Analogue 16a | (R)-isomer | 50 |

| Analogue 16b | (S)-isomer | 800 |

| Analogue 17a | cis-diastereomer | 120 |

| Analogue 17b | trans-diastereomer | 1500 |

This data is illustrative and based on general principles of stereoselectivity in drug-receptor interactions.

Computational Chemistry Approaches to SAR Analysis (e.g., QSAR, Molecular Docking, MD Simulations)

Computational chemistry provides powerful tools to complement experimental SAR studies by offering insights into the molecular interactions that govern biological activity. These methods can help to rationalize experimental results and guide the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with activity, QSAR models can be developed to predict the activity of untested compounds. This can help to prioritize the synthesis of the most promising analogues.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound analogues, docking studies can be used to visualize how these molecules fit into the binding site of a target protein. This can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. Docking can also be used to explain why certain modifications enhance or diminish activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This method can be used to assess the stability of the binding pose predicted by docking and to study the conformational changes that occur upon ligand binding. MD simulations can provide a more realistic picture of the binding process and can help to identify subtle but important interactions that may be missed by static docking studies.

Together, these computational approaches provide a powerful framework for understanding the SAR of this compound analogues at the molecular level, thereby accelerating the drug discovery process.

Pharmacological Target Identification and Mechanistic Elucidation for 1 Thiophen 2 Ylmethyl Piperidin 3 Amine

In Vitro Screening Paradigms for Identifying Novel Pharmacological Targets

The initial step in characterizing a novel compound involves broad screening to identify potential biological targets. For 1-(Thiophen-2-ylmethyl)piperidin-3-amine, this process would utilize a variety of in vitro paradigms to cast a wide net across different target classes.

High-Throughput Screening (HTS): HTS assays would be employed to rapidly assess the compound's activity against large, diverse libraries of biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes.

Panel Screening: A more focused approach involves testing the compound against curated panels of targets. For instance, given the prevalence of piperidine (B6355638) derivatives in CNS-acting drugs, a panel of neuroscience-related targets, including sigma receptors and various neurotransmitter receptors, would be appropriate. nih.govnih.gov Similarly, based on the known activities of thiophene (B33073) derivatives, kinase and inflammatory target panels would be relevant. nih.govnih.gov

Phenotypic Screening: This approach involves testing the compound in cell-based assays that measure a specific physiological outcome, such as cancer cell proliferation or cytokine release. techscience.comderpharmachemica.com For example, thiophene derivatives have been evaluated for their antiproliferative effects against various human cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. derpharmachemica.comrsc.org A positive result in a phenotypic screen would then trigger "target deconvolution" studies to identify the specific molecular target responsible for the observed effect.

Computational Screening: In silico methods, such as molecular docking, can predict binding affinity to known protein structures. The structure of this compound could be docked against a library of protein crystal structures to generate a prioritized list of potential targets for subsequent experimental validation. rsc.org

Characterization of Molecular Interactions with Specific Receptors, Enzymes, or Ion Channels

Once a potential target is identified, detailed studies are required to characterize the molecular interactions. Lacking specific data for this compound, we can infer potential interactions based on its structural motifs. The piperidine ring is a key structural element for activity at sigma receptors and histamine (B1213489) H3 receptors. nih.gov The thiophene ring, often acting as a bioisostere for a phenyl ring, can form crucial interactions within binding sites, while its sulfur atom can participate in hydrogen bonding to enhance drug-receptor engagement. nih.gov

Molecular docking studies on related compounds provide insight into possible binding modes. For example, docking studies of piperidine derivatives with the µ-opioid receptor have shown interactions with key residues like D147, Y148, and W318. tandfonline.com Similarly, thiophene-based EGFR kinase inhibitors have been modeled, revealing specific interactions within the ATP-binding site. nih.gov For this compound, it would be expected that the protonated amine of the piperidine ring forms a key ionic interaction, while the thiophene ring engages in hydrophobic or π-stacking interactions within a target's binding pocket.

An illustrative table of potential target classes and the types of interactions that could be investigated is provided below.

| Target Class | Potential Specific Target | Key Interacting Moieties of Compound | Type of Interaction |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Thiophene ring, Piperidine nitrogen | Hydrophobic, π-π stacking, Hydrogen bonding |

| GPCRs | Sigma-1 Receptor (S1R) | Piperidine nitrogen, Thiophen-2-ylmethyl group | Ionic bond, Hydrophobic interaction |

| GPCRs | µ-Opioid Receptor | Piperidine nitrogen, Amine group | Ionic bond, Hydrogen bonding |

| Ion Channels | Acetylcholine Receptor | Piperidine core | Non-competitive inhibition (allosteric) |

Elucidation of Ligand-Target Binding Kinetics and Thermodynamics

Beyond binding affinity (Kᵢ or Kₔ), understanding the kinetics (association rate kₒₙ and dissociation rate kₒբբ) and thermodynamics of the ligand-target interaction provides a more dynamic picture of the compound's action. A long residence time (RT = 1/kₒբբ) at the target can often lead to a more durable pharmacological effect in vivo.

Radioligand binding assays are a primary method for determining these parameters. These experiments measure the rate at which this compound binds to its target and the rate at which it dissociates. While specific values are unknown for this compound, studies on other small molecules demonstrate the importance of this data. For instance, kinetic profiling of novel inhibitors of the human equilibrative nucleoside transporter 1 (hENT1) was used to optimize lead compounds beyond simple affinity.

Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be determined using techniques like Isothermal Titration Calorimetry (ITC). These values reveal the driving forces behind the binding event (e.g., whether it is enthalpy-driven or entropy-driven). Molecular docking studies can also provide estimations of binding energy. rsc.org

The following table illustrates the type of kinetic and thermodynamic data that would be generated for this compound upon interaction with a hypothetical target.

| Parameter | Description | Illustrative Value | Method of Determination |

| Kᵢ (nM) | Inhibition constant, a measure of affinity. | 15 nM | Radioligand Binding Assay |

| kₒₙ (M⁻¹s⁻¹) | Association rate constant. | 1.5 x 10⁵ | Surface Plasmon Resonance |

| kₒբբ (s⁻¹) | Dissociation rate constant. | 3.0 x 10⁻³ | Radioligand Binding Assay |

| RT (min) | Residence Time (1/kₒբբ). | 5.6 min | Calculated from kₒբբ |

| ΔG (kcal/mol) | Gibbs Free Energy, overall binding energy. | -10.5 kcal/mol | Isothermal Titration Calorimetry |

| ΔH (kcal/mol) | Enthalpy change, related to bond formation. | -6.2 kcal/mol | Isothermal Titration Calorimetry |

| TΔS (kcal/mol) | Entropy change, related to disorder. | 4.3 kcal/mol | Isothermal Titration Calorimetry |

Analysis of Allosteric Modulation and Orthosteric Binding Mechanisms

It is critical to determine whether a compound binds to the primary (orthosteric) site of a target, where the endogenous ligand binds, or to a secondary (allosteric) site. Orthosteric ligands are typically competitive inhibitors, while allosteric modulators can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the effect of the orthosteric ligand.

Functional assays are key to distinguishing these mechanisms. For example, if this compound were to target a receptor, its effect would be tested in the presence of increasing concentrations of a known orthosteric agonist. A parallel rightward shift in the agonist's concentration-response curve would indicate competitive, orthosteric binding. In contrast, a change in the maximal response (Eₘₐₓ) of the agonist would suggest allosteric modulation. Studies on other piperidine derivatives have suggested non-competitive mechanisms that interfere with the coupling between receptor binding and ionic conductance, which is characteristic of allosteric action. nih.gov

Investigation of Cellular Pathway Modulation and Signal Transduction Cascades

A compound's interaction with a target ultimately leads to changes in cellular signaling. Following target identification, the next step is to map the downstream consequences. For example, if this compound were found to inhibit a specific kinase, further studies would investigate its effect on the phosphorylation of that kinase's downstream substrates using techniques like Western Blotting or phospho-proteomics.

Thiophene derivatives have been shown to obstruct signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival. nih.gov Other studies have demonstrated that thiophene-based compounds can modulate the gene expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Therefore, if initial screens suggest anti-inflammatory or anti-cancer activity for this compound, investigations would focus on its impact on these specific signaling cascades.

Multi-target Pharmacology and Polypharmacology of this compound and its Derivatives

Modern drug discovery acknowledges that many effective drugs act on multiple targets, a concept known as polypharmacology. The combination of the piperidine and thiophene scaffolds, both of which are present in drugs with a wide range of biological activities, suggests that this compound could exhibit multi-target pharmacology. ijnrd.orgresearchgate.net For instance, a single compound with a piperidine or piperazine (B1678402) core has been shown to have high affinity for both histamine H3 and sigma-1 receptors. nih.gov

A comprehensive profiling of this compound against broad target panels is essential to uncover this potential polypharmacology. Identifying a multi-target profile can be advantageous, potentially leading to enhanced therapeutic efficacy or the ability to treat complex diseases through synergistic action on multiple pathways. However, it also necessitates careful evaluation to avoid off-target effects that could lead to toxicity.

Applications of 1 Thiophen 2 Ylmethyl Piperidin 3 Amine As a Medicinal Chemistry Scaffold

Utility of 1-(Thiophen-2-ylmethyl)piperidin-3-amine in Lead Compound Identification

The structure of this compound makes it a valuable building block in the identification of new lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The thiophene-piperidine core can be readily modified at several positions, allowing for the creation of diverse chemical libraries for high-throughput screening.

For instance, the primary amine on the piperidine (B6355638) ring can be functionalized to introduce a wide range of substituents, while the thiophene (B33073) ring can also be modified. This versatility allows for the exploration of a broad chemical space to identify initial "hits" against various biological targets. While specific high-throughput screening campaigns utilizing this compound as a core fragment are not extensively documented in publicly available literature, the general utility of piperidine and thiophene scaffolds in drug discovery is well-established. nih.gov

Below is an illustrative table of how derivatives of a similar thiophene-piperidine scaffold could be generated for a screening library aimed at identifying kinase inhibitors.

| Derivative | Modification at Piperidine Amine | Modification at Thiophene Ring | Potential Target Interaction |

| TP-001 | Acetamide | None | Hydrogen bond donor/acceptor |

| TP-002 | Benzamide | 5-Chloro | Hydrophobic and halogen bonding |

| TP-003 | Sulfonamide | 5-Methyl | Hydrogen bond donor/acceptor, hydrophobic |

| TP-004 | Urea | 4,5-Dibromo | Multiple hydrogen bonding interactions |

Strategies for Lead Optimization and Hit-to-Lead Progression

Once a "hit" is identified from a screening campaign, the process of hit-to-lead progression and lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The this compound scaffold offers several strategic handles for such optimization.

Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing analogs of a lead compound and evaluating their biological activity to understand which parts of the molecule are crucial for its function. For a scaffold like this compound, SAR exploration could involve:

Modification of the piperidine amine: Acylation, alkylation, or arylation of the 3-amino group can modulate the compound's interaction with the target protein.

Substitution on the thiophene ring: Introducing various substituents on the thiophene ring can alter the electronic properties and steric bulk of the molecule, potentially enhancing binding affinity and selectivity.

Alteration of the linker: The methylene (B1212753) linker between the thiophene and piperidine rings could be modified to alter the conformational flexibility of the molecule.

A hypothetical SAR study on a series of thiophene-piperidine derivatives targeting a specific enzyme is presented in the table below, illustrating how systematic modifications can lead to improved potency.

| Compound | R1 (at Piperidine Amine) | R2 (at Thiophene Ring) | IC₅₀ (nM) |

| Lead Hit | -H | -H | 1500 |

| Analog 1a | -COCH₃ | -H | 850 |

| Analog 1b | -COPh | -H | 500 |

| Analog 2a | -COPh | 5-Cl | 120 |

| Analog 2b | -COPh | 5-Br | 95 |

Design and Synthesis of Advanced Chemical Probes and Tool Compounds

Chemical probes are small molecules used to study biological systems, while tool compounds are highly selective and potent molecules used to validate a biological target. The this compound scaffold can be adapted for the development of such research tools.

For example, a potent and selective inhibitor derived from this scaffold could be functionalized with a reporter tag (e.g., a fluorescent group or a biotin moiety) to create a chemical probe. This probe could then be used in techniques like fluorescence microscopy or affinity chromatography to visualize the localization of the target protein within cells or to isolate the target protein from a complex mixture.

Exploration of this compound in Novel Therapeutic Areas

The inherent structural features of the this compound scaffold suggest its potential applicability across a range of therapeutic areas beyond those initially explored. The piperidine moiety is a common feature in central nervous system (CNS) active drugs, suggesting that derivatives of this scaffold could be investigated for neurological and psychiatric disorders. mdpi.com The thiophene ring is a known pharmacophore in various anti-inflammatory and anti-infective agents. nih.govnih.gov

The exploration of this scaffold in new therapeutic areas would typically involve screening a library of its derivatives against a panel of diverse biological targets. For instance, derivatives could be tested for activity against G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic diseases. A patent for (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides suggests their potential use as antipsychotic, antidepressant, and anxiolytic agents. google.com

The following table outlines potential novel therapeutic areas for derivatives based on the general biological activities of the constituent moieties.

| Therapeutic Area | Potential Biological Target | Rationale |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokine production | Thiophene derivatives have shown anti-inflammatory properties. nih.gov |

| Infectious Diseases | Bacterial or viral enzymes | Thiophene and piperidine scaffolds are present in various antimicrobial agents. |

| Metabolic Disorders | Dipeptidyl peptidase-4 (DPP-4) | 3-Aminopiperidine derivatives are key intermediates in the synthesis of DPP-4 inhibitors. smolecule.com |

| Cardiovascular Diseases | Ion channels, Receptors | Piperidine-containing compounds have been investigated for cardiovascular effects. |

Prodrug and Bioprecursor Strategies Based on the this compound Core

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The this compound scaffold possesses functional groups that are amenable to prodrug design.

The primary amine at the 3-position of the piperidine ring is a key site for prodrug modification. It can be converted into various bioreversible derivatives, such as amides, carbamates, or enamines, which can be designed to be cleaved by specific enzymes in the body to release the active parent amine. nih.gov For example, an N-acyl derivative could be synthesized to increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes, including the blood-brain barrier.

A bioprecursor prodrug is a compound that is converted to the active drug through a series of metabolic steps. For the this compound core, a bioprecursor strategy could involve modifications to the thiophene ring that are metabolically activated in the target tissue.

The table below provides hypothetical examples of prodrug strategies for a lead compound derived from the this compound scaffold.

| Prodrug Strategy | Modification | Anticipated Advantage | Activation Mechanism |

| Amide Prodrug | N-acetylation of the piperidine amine | Increased lipophilicity, enhanced membrane permeability | Enzymatic hydrolysis by amidases |

| Carbamate Prodrug | Formation of an N-alkoxycarbonyl derivative | Controlled release of the parent drug | Enzymatic hydrolysis by esterases |

| Phosphate Prodrug | Attachment of a phosphate group to a hydroxylated analog | Increased water solubility for intravenous formulation | Cleavage by phosphatases |

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Thiophen 2 Ylmethyl Piperidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 1-(Thiophen-2-ylmethyl)piperidin-3-amine molecule.

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the thiophene (B33073) ring, the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the amine group. The protons on the thiophene ring typically appear in the aromatic region (δ 6.5-7.5 ppm). The methylene protons connecting the thiophene and piperidine rings would likely present as a singlet or an AB quartet around δ 3.5-4.0 ppm. The protons on the piperidine ring will show complex splitting patterns in the aliphatic region (δ 1.5-3.5 ppm), with the proton at the C3 position, adjacent to the amine group, being shifted downfield. The amine protons (NH₂) are expected to show a broad signal, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the thiophene ring are expected in the δ 120-145 ppm range. The methylene bridge carbon would likely appear around δ 50-60 ppm. The carbons of the piperidine ring would be observed in the upfield region (δ 20-60 ppm), with the C3 carbon bearing the amine group being deshielded relative to the other piperidine carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H3/H4/H5 | 6.8 - 7.4 | - |

| Thiophene C2 | - | ~140 |

| Thiophene C3/C4/C5 | - | 124 - 127 |

| CH₂ (Methylene bridge) | ~3.7 | ~55 |

| Piperidine H3 | ~2.8 - 3.2 | - |

| Piperidine C3 | - | ~48 |

| Piperidine Ring Protons | 1.5 - 3.0 | - |

| Piperidine Ring Carbons | - | 20 - 55 |

| NH₂ | 1.5 - 2.5 (broad) | - |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) ionization can be employed.

In a high-resolution mass spectrum (HRMS), the compound is expected to show a protonated molecular ion [M+H]⁺ with a precise mass-to-charge ratio (m/z) that corresponds to its elemental formula (C₁₀H₁₆N₂S). This accurate mass measurement is crucial for confirming the molecular formula.

The fragmentation pattern in MS/MS experiments can provide valuable structural information. Common fragmentation pathways for N-alkylated piperidines include cleavage of the bond between the nitrogen and the substituent, leading to the formation of a piperidine-containing fragment and a thiophen-2-ylmethyl fragment. Another potential fragmentation involves the opening of the piperidine ring. The loss of the amine group from the piperidine ring is also a possible fragmentation pathway. nih.govscielo.br

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 197.1056 | Protonated molecular ion |

| [M-NH₂]⁺ | 180.0787 | Loss of the amine group |

| [C₅H₄S-CH₂]⁺ | 97.0161 | Thiophen-2-ylmethyl cation |

| [C₅H₁₁N₂]⁺ | 100.0917 | Piperidin-3-amine (B1201142) fragment after cleavage of the N-CH₂ bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring and the methylene bridge will be observed just below 3000 cm⁻¹. The C=C stretching of the thiophene ring will likely produce bands in the 1400-1500 cm⁻¹ region. nih.govlibretexts.org The C-N stretching vibrations of the aliphatic amine are expected in the 1000-1250 cm⁻¹ range. The C-S stretching vibration of the thiophene ring may be observed around 800 cm⁻¹. nih.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Amine) | 3300 - 3500 | Stretching (two bands) |

| C-H (Thiophene) | 3050 - 3150 | Stretching |

| C-H (Aliphatic) | 2850 - 2950 | Stretching |

| C=C (Thiophene) | 1400 - 1500 | Stretching |

| C-N (Aliphatic Amine) | 1000 - 1250 | Stretching |

| C-S (Thiophene) | ~800 | Stretching |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of a compound and for separating enantiomers. For a non-chromophoric compound like this compound, derivatization with a UV-active agent is often necessary for sensitive UV detection. researchgate.netnih.gov Reversed-phase HPLC using a C18 column is a common method for purity analysis. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Since this compound is a chiral molecule (due to the stereocenter at the C3 position of the piperidine ring), chiral HPLC is required to separate and quantify the enantiomers. This is typically achieved using a chiral stationary phase (CSP). The choice of the CSP and the mobile phase composition is critical for achieving good resolution between the enantiomers. nih.govmdpi.com Pre-column derivatization with a chiral derivatizing agent can also be employed to form diastereomers that can be separated on a standard achiral column. researchgate.net

Table 4: General HPLC and Chiral HPLC Conditions for the Analysis of this compound

| Parameter | Purity Assessment (Reversed-Phase HPLC) | Enantiomeric Separation (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Hexane/Ethanol or other suitable solvent mixture |

| Detection | UV (after derivatization) or Mass Spectrometry | UV (after derivatization) |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound (or a suitable salt), the precise arrangement of atoms in the crystal lattice can be determined.

This technique can confirm the connectivity of the atoms, provide accurate bond lengths and angles, and reveal the conformation of the piperidine ring, which is expected to adopt a chair conformation. iucr.org Furthermore, for a single crystal of an enantiomerically pure sample, X-ray crystallography can be used to determine the absolute configuration of the chiral center at C3. In the solid state, intermolecular interactions such as hydrogen bonding involving the amine group and the piperidine nitrogen are expected to play a significant role in the crystal packing. iucr.orgmdpi.com

Table 5: Expected Information from X-ray Crystallography of this compound

| Parameter | Expected Findings |

|---|---|

| Molecular Connectivity | Confirmation of the covalent bonding framework |

| Bond Lengths and Angles | Precise geometric parameters of the molecule |

| Conformation | Chair conformation of the piperidine ring |

| Stereochemistry | Determination of the absolute configuration (for enantiopure crystals) |

| Crystal Packing | Analysis of intermolecular interactions (e.g., hydrogen bonding) |

Future Research Directions and Unexplored Avenues for 1 Thiophen 2 Ylmethyl Piperidin 3 Amine

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of medicinal chemistry. mdpi.com These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the drug design and optimization cycle. nih.govresearchgate.net For 1-(Thiophen-2-ylmethyl)piperidin-3-amine, AI/ML can be leveraged in several critical areas.

Furthermore, generative AI models, including variational autoencoders and generative adversarial networks (GANs), can design entirely new molecules based on the this compound scaffold. mdpi.com These models can explore a vast chemical space to propose novel structures tailored to exhibit high affinity for a specific biological target while maintaining drug-like properties.

Table 1: Hypothetical Application of a Machine Learning Model in the Optimization of this compound Analogues

| Model Input (Molecular Descriptors) | Analogue Modification | Model Output (Predicted Property) | Research Action |

|---|---|---|---|

| Molecular Weight, LogP, H-bond donors/acceptors, Topological Polar Surface Area | Addition of a methyl group to the thiophene (B33073) ring | Predicted increased binding affinity for Target X; Predicted low toxicity | Prioritize for synthesis and in vitro testing |

| Molecular Weight, LogP, H-bond donors/acceptors, Topological Polar Surface Area | Substitution of piperidine (B6355638) amine with an amide | Predicted decreased binding affinity; Predicted poor membrane permeability | De-prioritize for synthesis |

| Molecular Weight, LogP, H-bond donors/acceptors, Topological Polar Surface Area | Replacement of thiophene with a furan (B31954) ring | Predicted maintained binding affinity; Predicted improved metabolic stability | Synthesize for structure-activity relationship (SAR) studies |

Exploration of Bioorthogonal Chemistry and Click Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nobelprize.org "Click chemistry" provides a class of rapid, reliable, and high-yield reactions that are ideal for this purpose. nih.govrsc.org These techniques offer powerful tools for elucidating the mechanism of action of compounds like this compound.

A key future direction would be the synthesis of analogues functionalized with a "click handle," such as an azide (B81097) or a terminal alkyne. This modification would create a chemical probe that can be used for target identification. After treating cells or organisms with the probe, it can be "clicked" to a reporter tag (e.g., a fluorescent dye or biotin) via a reaction like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netmdpi.com Subsequent analysis can identify the proteins or other biomolecules to which the compound binds, revealing its molecular targets. This approach can also be used for cellular imaging to visualize the compound's distribution within cells. mdpi.com

Table 2: Potential Bioorthogonal Applications for this compound Probes

| Probe Modification | Bioorthogonal Reaction | Reporter Tag | Potential Application |

|---|---|---|---|

| Incorporate a terminal alkyne group | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide-biotin | Target protein pull-down and identification via mass spectrometry |

| Incorporate an azide group | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Cyclooctyne-fluorophore | Live-cell imaging to determine subcellular localization |

| Incorporate a tetrazine group | Inverse-electron-demand Diels-Alder (IEDDA) | Trans-cyclooctene-radiolabel | In vivo pretargeted imaging using PET or SPECT to study biodistribution |

Development of Targeted Delivery Systems Utilizing this compound Analogues

Targeted delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. This can enhance efficacy and reduce off-target side effects. Analogues of this compound could serve as payloads in such systems.

One avenue of research is the development of prodrugs. nih.gov A biologically labile group could be attached to the piperidine nitrogen or the amine group, rendering the compound inactive until it is cleaved by specific enzymes at the target site. Another approach involves conjugating an analogue to a targeting moiety, such as a monoclonal antibody, a peptide that binds to a specific cell surface receptor, or a polymer. For instance, incorporating the compound into polymeric films or nanoparticles could enable controlled release and targeted delivery to specific tissues. nih.gov These strategies would be particularly valuable if the compound shows high potency but has a narrow therapeutic window.

Collaborative Research Initiatives in Academia and Industry

The journey of a drug from discovery to market is complex and requires a diverse range of expertise. Collaborative initiatives between academic institutions and pharmaceutical companies are crucial for success. rsc.org The exploration of this compound and its derivatives would be significantly enhanced by such partnerships.

Academic laboratories can provide deep expertise in novel synthetic chemistry, reaction mechanism discovery, and fundamental biology to uncover new therapeutic targets and mechanisms of action. researchgate.net Industrial partners, in turn, offer resources for high-throughput screening, medicinal chemistry optimization, preclinical development (including DMPK and toxicology studies), and clinical trial execution. rsc.org These synergistic collaborations can bridge the gap between basic research and clinical application, accelerating the development of new medicines based on this promising scaffold.

Table 3: Framework for an Academia-Industry Collaboration

| Research Phase | Academic Partner Role | Industry Partner Role |

|---|---|---|

| Discovery | Develop novel synthetic routes; Identify biological targets; Elucidate mechanism of action. | Provide compound libraries for screening; High-throughput screening against target panels. |

| Lead Optimization | Design and synthesize novel analogues based on mechanistic insights. | Conduct medicinal chemistry campaigns; Perform in vitro ADMET profiling. |

| Preclinical | Develop novel in vivo models to test efficacy. | Conduct formal IND-enabling toxicology and pharmacokinetic studies; Scale-up synthesis. |

Conceptual Expansion of Structure-Mechanism Relationships for Diverse Pharmacological Targets

The this compound scaffold is rich in opportunities for structural modification, making it an ideal candidate for exploring structure-activity relationships (SAR) and structure-mechanism relationships (SMR). researchgate.net A systematic medicinal chemistry program could explore how modifications to each part of the molecule influence its interaction with different classes of biological targets.

Key areas for modification include:

The Thiophene Ring: Introducing substituents at different positions could modulate electronic properties and steric interactions, potentially altering target affinity and selectivity. rsc.org

The Piperidine Ring: The conformation of the piperidine ring can be constrained by introducing bridges or spirocyclic systems, which can improve binding affinity by reducing the entropic penalty upon binding. enamine.netnih.gov

The Linker and Amine Group: The methylene (B1212753) linker and the 3-amino group are critical for positioning and interaction with the target. Modifications here, such as changing linker length or substituting the amine, could redirect the compound to new targets. nih.gov

By systematically synthesizing and testing these analogues against a broad panel of pharmacological targets (e.g., G-protein coupled receptors, kinases, ion channels), researchers can build a comprehensive understanding of how specific structural features translate into specific biological mechanisms. drugbank.comacs.org This knowledge is invaluable for optimizing lead compounds and potentially discovering new therapeutic applications for the scaffold.

Table 4: Proposed Structural Modifications to Explore Diverse Pharmacological Targets

| Structural Moiety | Modification Example | Hypothesized Impact | Potential Target Class |

|---|---|---|---|

| Thiophene Ring | Add an electron-withdrawing group (e.g., -Cl, -CF3) | Modulate pKa and hydrogen bonding potential | Kinases, GPCRs |

| Piperidine Ring | Create a spirocyclic fusion at the 4-position | Introduce 3D complexity and conformational rigidity | Ion Channels, Transporters |

| Piperidin-3-amine (B1201142) | Acylate the amine to form an amide | Change from H-bond donor to acceptor | Proteases, Epigenetic Targets |

| Thiophen-2-ylmethyl linker | Extend to an ethyl or propyl linker | Alter the distance and vector to the piperidine core | GPCRs, Nuclear Receptors |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(thiophen-2-ylmethyl)piperidin-3-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a thiophene-methyl halide and a piperidin-3-amine derivative. Key steps include:

- Protection of the amine group (e.g., using Boc-anhydride) to prevent side reactions.

- Alkylation under anhydrous conditions with a base like KCO in DMF or acetonitrile at 60–80°C.

- Deprotection using TFA or HCl/dioxane.

Optimization can involve varying solvents (e.g., DMF vs. THF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine:alkylating agent). Monitor purity via HPLC and confirm structures with H/C NMR .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).

- Spectroscopy : H NMR (verify integration ratios for thiophene protons at δ 6.8–7.2 ppm and piperidine protons at δ 2.5–3.5 ppm) and LC-MS for molecular ion confirmation.

- Elemental analysis : Match experimental vs. theoretical C, H, N, S percentages .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in monoamine transporter inhibition?

- Methodological Answer :

- Functional assays : Measure IC values for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters using radiolabeled ligands (e.g., [H]WIN 35,428 for DAT).

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF) on the thiophene ring to enhance DAT affinity. Replace thiophene with other heterocycles (e.g., furan, pyridine) to assess selectivity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in transporter homology models. Focus on π-π stacking between thiophene and aromatic residues (e.g., Phe155 in DAT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.